molecular formula C21H28N6O B10960272 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10960272
M. Wt: 380.5 g/mol
InChI Key: IZEIQIGAJPXTLE-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl-pyrazolyl moiety, and an isopropyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolopyridine core, followed by the introduction of the cyclopropyl, ethyl-pyrazolyl, and isopropyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using reagents like sodium iodide in acetone. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It binds to the active site of the target molecule, inhibiting its activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features and biological activities. Similar compounds include other pyrazolopyridines with different substituents, such as:

  • 6-CYCLOPROPYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C21H28N6O

Molecular Weight

380.5 g/mol

IUPAC Name

6-cyclopropyl-N-[(1-ethylpyrazol-3-yl)methyl]-N,3-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H28N6O/c1-6-26-10-9-16(24-26)12-25(5)21(28)17-11-18(15-7-8-15)22-20-19(17)14(4)23-27(20)13(2)3/h9-11,13,15H,6-8,12H2,1-5H3

InChI Key

IZEIQIGAJPXTLE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C(C)C)C)C4CC4

Origin of Product

United States

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